molecular formula C15H20N4O B2706087 2-[1-(4-methylpiperazino)ethyl]-4(3H)-quinazolinone CAS No. 866009-95-2

2-[1-(4-methylpiperazino)ethyl]-4(3H)-quinazolinone

Cat. No. B2706087
CAS RN: 866009-95-2
M. Wt: 272.352
InChI Key: DLPUDSAKNIYXMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of α-alkoxyimino-[1-(4-methylpiperazino-1-yl)carbonylmethyl-1H-benzimidazol-2-yl] acetonitriles were synthesized from o-phenylenediamine, ethyl cyanoacetate, chloroacetyl piperazine, and haloalkane/benzyl chloride by multi-step reactions .


Molecular Structure Analysis

While specific structural analysis of 2-[1-(4-methylpiperazino)ethyl]-4(3H)-quinazolinone is not available, related compounds have been studied. For example, novel PARP-1/2 inhibitors were designed by capitalizing on methyl- or ethyl-substituted piperizine ring to capture the characteristics of adenine-ribose binding site (AD site), and their unique binding features were revealed by the cocrystal structures .


Chemical Reactions Analysis

The chemical reactions of 4(3H)-quinazolinone derivatives have been discussed in the literature. The reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents were discussed .

Scientific Research Applications

Anti-Inflammatory Activity

Quinazoline derivatives, including 2-amino substituted quinazolines, have demonstrated anti-inflammatory properties. Specifically, they interact with the histamine H4 receptor, making them potential candidates for managing inflammatory conditions .

CCR4 Antagonism

These compounds also function as CCR4 antagonists. CCR4 is a chemokine receptor involved in immune responses and inflammation. By blocking CCR4, quinazolines may modulate immune cell migration and contribute to therapeutic strategies .

Selective Ligands for 5-HT2A Receptor

The 2-amino substituted quinazolines act as selective ligands for the 5-HT2A receptor. This receptor is associated with serotonin signaling and plays a role in mood regulation, cognition, and other neurological processes .

Anticancer Potential

Quinazolines have attracted attention in cancer research due to their potential as kinase inhibitors. Some derivatives exhibit promising activity against specific kinases involved in cancer cell proliferation and survival .

Neuroprotective Effects

Research suggests that quinazoline-based compounds may have neuroprotective effects. They could potentially mitigate oxidative stress, inflammation, and neuronal damage, making them relevant in neurodegenerative disease studies .

Drug Development

Given their diverse biological activities, quinazolines serve as valuable scaffolds for drug development. Medicinal chemists explore modifications to enhance potency, selectivity, and pharmacokinetic properties for various therapeutic targets .

properties

IUPAC Name

2-[1-(4-methylpiperazin-1-yl)ethyl]-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-11(19-9-7-18(2)8-10-19)14-16-13-6-4-3-5-12(13)15(20)17-14/h3-6,11H,7-10H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPUDSAKNIYXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2C(=O)N1)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-methylpiperazino)ethyl]-4(3H)-quinazolinone

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